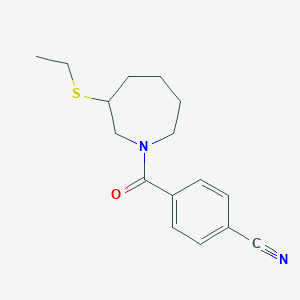![molecular formula C14H17N5O2 B7564241 N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide, also known as MTOB, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
Wirkmechanismus
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide works by binding to the active site of NMT, preventing it from attaching myristic acid to its protein substrates. This disruption of the myristoylation process leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide is well-tolerated in vivo and has a low toxicity profile. It has also been found to have anti-inflammatory properties, which may be beneficial in treating diseases such as arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide in lab experiments is its specificity for NMT, which allows for targeted inhibition of this enzyme. However, N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide is not very soluble in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several potential future directions for research involving N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective NMT inhibitors based on the structure of N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide. Another potential application is the use of N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide and its potential use in treating other diseases.
Synthesemethoden
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide can be synthesized through a multistep process that involves the reaction of 3-methyloxetan-3-ylmethanol with 4-(tetrazol-1-yl)benzoic acid. The resulting intermediate is then treated with methyl iodide to produce the final product, N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide has been studied for its potential as a cancer treatment. In particular, it has been found to inhibit the activity of N-myristoyltransferase (NMT), an enzyme that is overexpressed in many types of cancer. By inhibiting NMT, N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide has been shown to induce apoptosis (cell death) in cancer cells while leaving normal cells unharmed.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-14(8-21-9-14)7-18(2)13(20)11-3-5-12(6-4-11)19-10-15-16-17-19/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMNUUJBQAJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN(C)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide](/img/structure/B7564160.png)
![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)
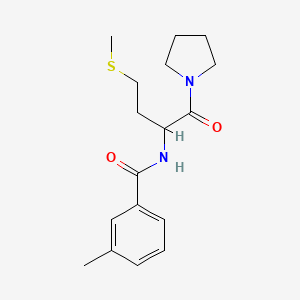
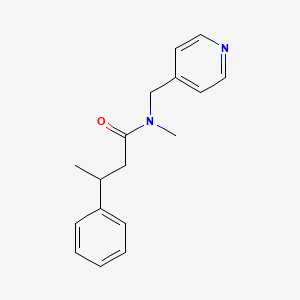
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)

![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)
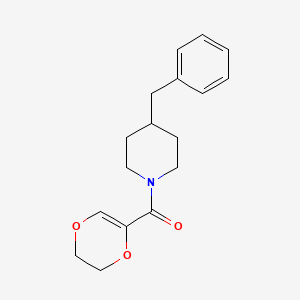

![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
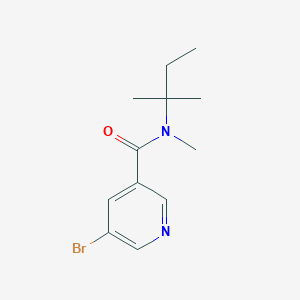
![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
